C21H22N2O4
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Overview
Description
The compound with the molecular formula C21H22N2O4 Picralinal . It is a complex organic molecule with a molar mass of 366.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picralinal involves multiple steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Picralinal may involve the extraction of the compound from natural sources, such as plants, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions and efficient catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Picralinal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Picralinal .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Picralinal involves its interaction with specific molecular targets and pathways within cells. Picralinal can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Picralinal can be compared with other similar compounds, such as:
25N-N1-Nap: Another compound with the same molecular formula but different structural arrangement.
Specadine A: A structurally related compound with similar biological activities.
Picralinal is unique due to its specific structural features and the particular biological activities it exhibits.
Properties
IUPAC Name |
2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-7-8-14(2)19(9-13)27-12-20(24)23-18(21(25)26)10-15-11-22-17-6-4-3-5-16(15)17/h3-9,11,18,22H,10,12H2,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARTUSSXSHKXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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